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Compound of Interest

Compound Name: 1,3-Diphenylpropan-1-ol

Cat. No.: B1266756

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diphenylpropan-
1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1,3-Diphenylpropan-1-
ol, a significant secondary alcohol utilized in synthetic organic chemistry. The document details
its fundamental physical properties, spectroscopic profile, chemical reactivity, and established
protocols for its synthesis and characterization. Designed for researchers, chemists, and drug
development professionals, this guide synthesizes technical data with practical, field-proven
insights to facilitate its effective application in a laboratory setting. All data and protocols are
substantiated with references to authoritative sources to ensure scientific integrity.

Introduction to 1,3-Diphenylpropan-1-ol

1,3-Diphenylpropan-1-ol is a diaryl secondary alcohol characterized by a three-carbon chain
with phenyl substituents at the C1 and C3 positions and a hydroxyl group at C1. This structure
imparts a uniqgue combination of steric and electronic properties that make it a valuable
intermediate and building block in organic synthesis. Its chiral center at C1 also makes it a
subject of interest in asymmetric synthesis. Understanding its core properties is fundamental to
its manipulation and application in complex synthetic pathways, including the development of
novel pharmaceutical scaffolds.
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Compound Identification and Core Properties

For unambiguous identification and consistent application in experimental design, the following

core identifiers and properties have been established.

Property Value Source

IUPAC Name 1,3-Diphenylpropan-1-ol PubChem

CAS Number 7476-20-2 PubChem, Sigma-Aldrich
Molecular Formula C15H160 PubChem

Molecular Weight 212.29 g/mol PubChem, Sigma-Aldrich

C1=CC=C(C=C1)C(CCC2=CC

Canonical SMILES PubChem
=CC=C2)0
LRNKEROAGJVIQR-
INChl Key PubChem
UHFFFAOYSA-N
White to off-white crystalline ) )
Appearance Sigma-Aldrich

powder or solid

Physical Properties

The physical properties of 1,3-Diphenylpropan-1-ol are dictated by the interplay between the

polar hydroxyl group and the nonpolar phenyl groups. The hydroxyl group allows for hydrogen

bonding, leading to a relatively high melting point for a molecule of its size, while the bulky

phenyl groups influence its solubility profile.
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Parameter

Value

Notes

Melting Point

63-65 °C (145-149 °F)

This is a key parameter for
identity and purity assessment.
A broad melting range may

indicate impurities.

Boiling Point

332.9+11.0 °C at 760 mmHg

Predicted value; the compound
is more likely to be purified by
recrystallization or
chromatography than
distillation due to the high
boiling point.

Solubility

Soluble in methanol and other
common organic solvents like

chloroform and ethyl acetate.

Insoluble in water. The two
phenyl rings create a
predominantly nonpolar

character.

Density

1.058+0.06 g/cm?

Predicted value.

Spectroscopic Profile for Structural Elucidation

A robust analytical workflow is critical for confirming the identity and purity of 1,3-

Diphenylpropan-1-ol post-synthesis. The following sections detail the expected spectroscopic

signatures.

'H and **C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous

structural confirmation.

e 1H NMR (Proton NMR): The proton spectrum provides a distinct fingerprint. Key expected

signals include:

o Aromatic Protons (10H): A complex multiplet typically between & 7.20-7.40 ppm,

corresponding to the ten protons on the two phenyl rings.
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o Methine Proton (1H, -CH(OH)-): A triplet or doublet of doublets around & 4.7-4.9 ppm. Its
coupling to the adjacent methylene protons is a key diagnostic feature.

o Methylene Protons (2H, -CH2-): A multiplet near d 2.0-2.3 ppm, adjacent to the chiral
center.

o Methylene Protons (2H, -CH2-Ph): A triplet around & 2.7-2.9 ppm, corresponding to the
benzylic protons.

o Hydroxyl Proton (1H, -OH): A broad singlet whose chemical shift is concentration and
solvent-dependent. It can be confirmed by a D20 exchange experiment.

e 13C NMR (Carbon NMR): The carbon spectrum complements the proton data.
o Aromatic Carbons: Multiple signals in the & 125-145 ppm region.
o Methine Carbon (-C(OH)-): A signal around & 74-76 ppm.

o Methylene Carbons: Signals for the two distinct CHz groups are expected in the & 30-45
ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm~1, characteristic
of the alcohol hydroxyl group.

e C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm~1 (e.g., 3020-
3080 cm™1).

e C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm~1 (e.g., 2850-2960 cm™1).

e C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm~1 region and
fundamental vibrations around 1450-1600 cm~2.

e C-O Stretch: A strong band in the 1000-1250 cm~1 region, indicative of the secondary
alcohol.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

e Molecular lon (M+): The peak corresponding to the molecular weight (m/z = 212.29) may be
observed, though it can be weak in electron ionization (EI) MS.

» Key Fragments: A prominent fragment is often observed at m/z 18 (loss of H20), which is a
classic fragmentation pathway for alcohols. Another significant fragment can arise from
cleavage adjacent to the alcohol, yielding stabilized benzylic cations.

Key Chemical Reactions and Synthetic Utility

1,3-Diphenylpropan-1-ol serves as a versatile precursor in various organic transformations.
Its reactivity is centered around the secondary alcohol functional group.

« Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1,3-
diphenylpropan-1-one (dihydrochalcone). This is a cornerstone reaction for which numerous
reagents can be employed.

o Expertise & Causality: For a clean and efficient laboratory-scale oxidation, Swern oxidation
or reagents like pyridinium chlorochromate (PCC) are often preferred. PCC is a mild
oxidant that minimizes the risk of over-oxidation, which can be a concern with stronger
agents like potassium permanganate. The choice of an anhydrous solvent like
dichloromethane is critical for PCC to prevent the formation of chromic acid byproducts.

o Dehydration: Acid-catalyzed dehydration leads to the formation of an alkene, primarily 1,3-
diphenylprop-1-ene. The reaction proceeds via a carbocation intermediate, and the stability
of the resulting conjugated system drives the formation of the double bond.

 Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) under
appropriate catalytic conditions (e.g., DMAP, DCC) yields the corresponding ester. This is a
standard method for protecting the hydroxyl group or for synthesizing target molecules with

specific ester moieties.
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Experimental Protocols: Synthesis and
Characterization

The following protocols represent a self-validating workflow for the synthesis and confirmation
of 1,3-Diphenylpropan-1-ol.

Synthesis Pathway: Reduction of 1,3-Diphenylpropan-1-
one

A reliable and high-yielding method for preparing 1,3-Diphenylpropan-1-ol is the selective
reduction of the ketone precursor, 1,3-Diphenylpropan-1-one. Sodium borohydride (NaBHa) is
an ideal reagent for this transformation due to its mild nature and high chemoselectivity for
ketones in the presence of other functional groups.

1,3-Diphenylpropan-1-one
(Ketone Precursor)

Reduction

1. Sodium Borohydride (NaBHa4)
2. Methanol (Solvent)

Y

1,3-Diphenylpropan-1-ol
(Target Alcohol)

Click to download full resolution via product page
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Caption: Synthetic route via selective ketone reduction.

Protocol: Synthesis via Reduction

Objective: To synthesize 1,3-Diphenylpropan-1-ol from 1,3-Diphenylpropan-1-one.

Materials:

1,3-Diphenylpropan-1-one

e Sodium borohydride (NaBHa)

e Methanol (anhydrous)

» Deionized water

e Hydrochloric acid (1 M)

o Ethyl acetate

e Anhydrous magnesium sulfate (MgSQOa)

* Round-bottom flask, magnetic stirrer, ice bath
Procedure:

» Dissolution: In a 250 mL round-bottom flask, dissolve 1,3-Diphenylpropan-1-one (e.g., 5.0 g,
23.8 mmol) in methanol (100 mL). Stir until a homogenous solution is formed.

o Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

o Causality: This step is crucial to moderate the exothermic reaction of NaBHa with the
protic solvent and the ketone, preventing side reactions and ensuring controlled reduction.

e Reagent Addition: Add sodium borohydride (e.g., 1.0 g, 26.4 mmol, ~1.1 eq) portion-wise
over 15 minutes. The slow addition maintains temperature control.

» Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room
temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin
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Layer Chromatography (TLC).

e Quenching: Carefully quench the reaction by slowly adding 1 M HCI until the solution is
slightly acidic (pH ~6). This neutralizes excess NaBHa.

o Workup: Remove the methanol under reduced pressure. Add deionized water (50 mL) and
extract the agueous layer with ethyl acetate (3 x 50 mL).

e Drying & Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate.
Filter to remove the drying agent.

« |solation: Concentrate the filtrate under reduced pressure to yield the crude product, which
can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl
acetate).

Analytical Workflow for Product Validation

A sequential and logical workflow is essential to validate the successful synthesis and purity of
the target compound.

Melting Point
(Purity Check)

Structural ID

Purification
(Recrystallization or
Column Chromatography)

Confirmed Structure

TLC Analysis & Purity

Click to download full resolution via product page

Caption: Self-validating analytical workflow for 1,3-Diphenylpropan-1-ol.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1266756?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Applications in Research and Drug Development

1,3-Diphenylpropan-1-ol and its derivatives are prevalent scaffolds in medicinal chemistry and
materials science.

« Chiral Building Block: As a chiral alcohol, it can be resolved into its enantiomers or
synthesized asymmetrically to serve as a precursor for stereospecific target molecules.

e Precursor to Bioactive Compounds: The 1,3-diarylpropane skeleton is found in a variety of
naturally occurring and synthetic compounds with biological activity, including flavonoids and
chalcones. Oxidation of 1,3-diphenylpropan-1-ol to its corresponding ketone provides direct
access to the dihydrochalcone framework, a class of compounds investigated for antioxidant,
anti-inflammatory, and other therapeutic properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

e Hazard Statements: May cause skin irritation, serious eye irritation, and may cause
respiratory irritation.

e Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
inhalation of dust and contact with skin and eyes.

Conclusion

1,3-Diphenylpropan-1-ol is a well-characterized compound with a predictable and useful set
of physical and chemical properties. Its straightforward synthesis and versatile reactivity make
it an important tool for synthetic chemists. The robust analytical methods detailed in this guide
provide a clear framework for its unambiguous identification and quality control, ensuring its
reliable application in advanced research and development projects.

 To cite this document: BenchChem. [Physical and chemical properties of 1,3-
Diphenylpropan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266756#physical-and-chemical-properties-of-1-3-
diphenylpropan-1-ol]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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